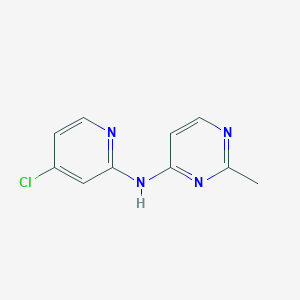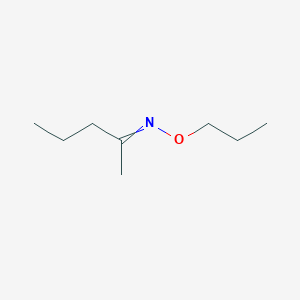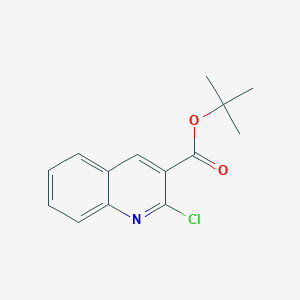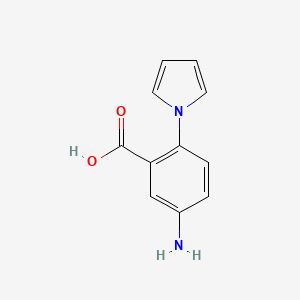
5-Amino-2-(1H-pyrrol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(1H-pyrrol-1-yl)benzoic acid is an organic compound that features both an amino group and a pyrrole ring attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-5-nitrobenzoic acid with pyrrole under basic conditions, followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Iron powder, catalytic hydrogenation.
Nucleophiles: Halides, alkoxides.
Major Products Formed
Oxidation: Formation of 5-nitro-2-(1H-pyrrol-1-yl)benzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antitumor activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(1H-pyrrol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with methyl groups on the pyrrole ring.
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness
5-Amino-2-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both an amino group and a pyrrole ring, which can confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
5-amino-2-pyrrol-1-ylbenzoic acid |
InChI |
InChI=1S/C11H10N2O2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,12H2,(H,14,15) |
InChI-Schlüssel |
YZXJJXKLVRCEDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



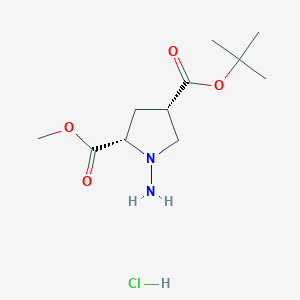
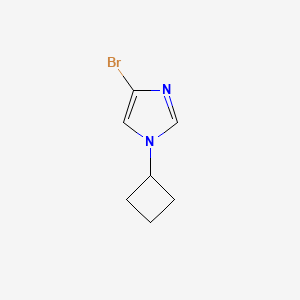
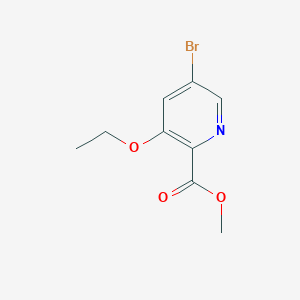
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
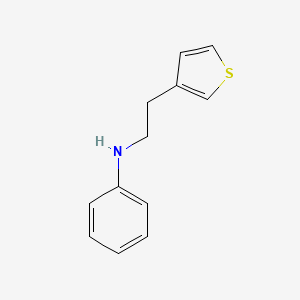
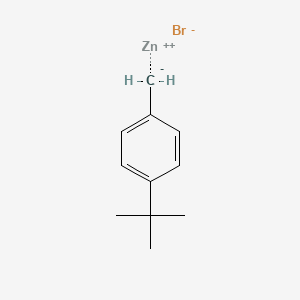
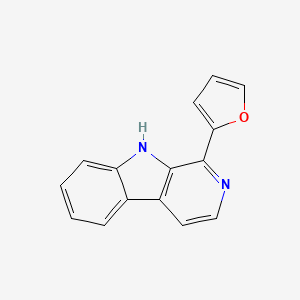
![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)

